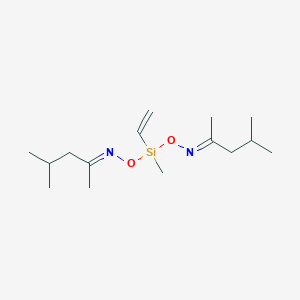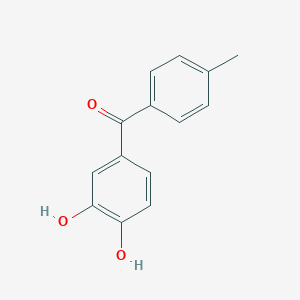
Desnitrotolcapone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tau-derived-hexapeptide 306VQIVYK311 aggregation inhibitors
Desnitrotolcapone and its related nitrocatechol derivatives, such as tolcapone and entacapone, have been explored for their potential in inhibiting the aggregation of tau-derived hexapeptides, which are implicated in neurodegenerative diseases like Alzheimer's. Studies indicate that the nitrocatechol moiety is a critical pharmacophore in designing drugs to prevent tau aggregation, with tolcapone showing significant antiaggregation activity. These findings underscore the potential of desnitrotolcapone derivatives in developing new tau-aggregation inhibitors (Mohamed, Hoang, Jelokhani-Niaraki, Rao, 2013).
COMT Inhibitors in Neurological Disorders
Desnitrotolcapone derivatives, including tolcapone and entacapone, serve as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines like dopamine. Their inhibition is crucial in the treatment of Parkinson's disease, where they enhance the availability of dopamine by preventing its breakdown, thus offering a complementary therapy to levodopa. The development of these compounds, despite the absence of a nitro group, has been significant in understanding the balance between effective COMT inhibition and reducing potential hepatotoxicity associated with such drugs (Paulini, Lerner, Jakob‐Roetne, Zürcher, Borroni, Diederich, 2004).
Blood-Brain Barrier Permeable Nitrocatechol-Based COMT Inhibitors
Efforts to develop centrally active COMT inhibitors with reduced hepatotoxicity risk have led to the creation of new nitrocatechol derivatives that show potent inhibition of COMT and possess drug-like properties for crossing the blood-brain barrier. These derivatives are less toxic than tolcapone and entacapone and have a lower potential for hepatotoxicity, making them valuable in treating neurological disorders (Silva, Mohamed, Shakeri, Rao, Martínez-González, Perez, Martínez, Valente, Garrido, Uriarte, Serrão, Soares-da-Silva, Remião, Borges, 2016).
Eigenschaften
IUPAC Name |
(3,4-dihydroxyphenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUSEKORCRKLMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desnitrotolcapone | |
CAS RN |
1391053-03-4 |
Source


|
| Record name | Desnitrotolcapone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESNITROTOLCAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FMM5H1WHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

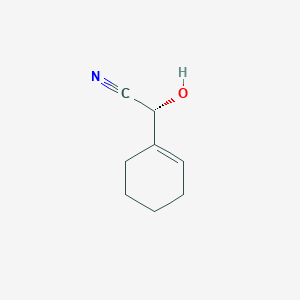
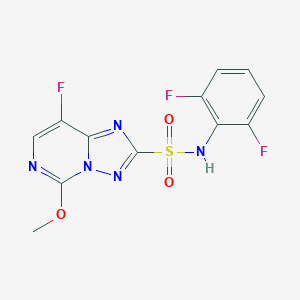
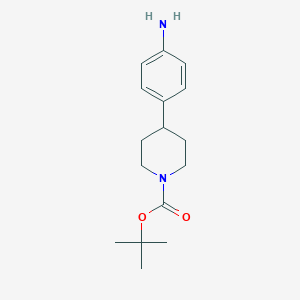
acetic acid](/img/structure/B129763.png)
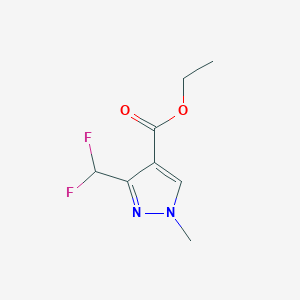

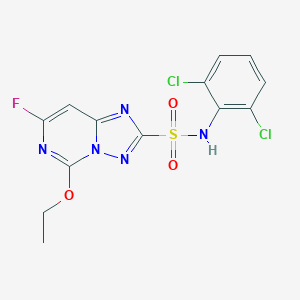
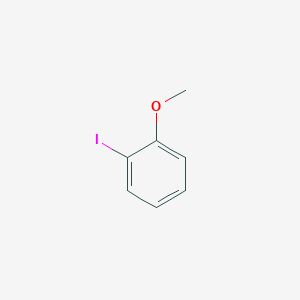

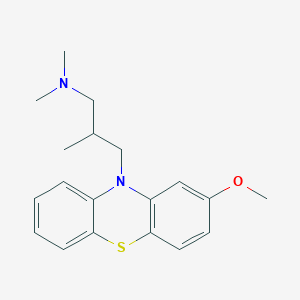
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)

